Tiofosgeno

Descripción general

Descripción

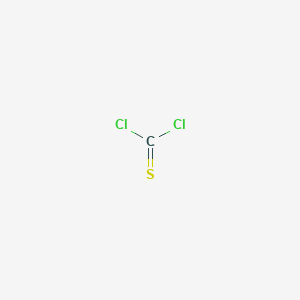

Thiophosgene, also known as thiocarbonyl chloride, is a red-orange liquid with a strong and suffocating odor. It is a highly reactive compound with the chemical formula CSCl2. Thiophosgene is less toxic than phosgene but still poses significant health hazards, including irritation to the eyes, skin, and respiratory tract .

Aplicaciones Científicas De Investigación

Thiophosgene has numerous applications in scientific research, particularly in organic synthesis. It is used to prepare a variety of heterocyclic compounds and serves as a key reagent in the synthesis of isothiocyanates, which are important scaffolds for producing thioureas, thiazoles, and thiocarbamates . Additionally, thiophosgene is employed in the Corey-Winter synthesis for the stereospecific conversion of 1,2-diols into alkenes .

In the field of materials science, thiophosgene is used in the development of sensors for detecting volatile organic compounds. For example, silver-decorated aluminum nitride nanotubes have been investigated for their ability to detect thiophosgene with high sensitivity .

Mecanismo De Acción

Target of Action

Thiophosgene, also known as thiocarbonyl chloride, is a red-orange liquid with a strong and suffocating odor . It reacts with nucleophilic sites in a number of functional groups like amines, alcohols, phenols, thiols, oximes, among others . These functional groups serve as the primary targets of thiophosgene.

Biochemical Pathways

Thiophosgene is mainly used to prepare compounds with the connectivity CSX2 where X = OR, NHR . Such reactions proceed via intermediates such as CSClX . Under certain conditions, one can convert primary amines into isothiocyanates . Thiophosgene also serves as a dienophile to give, after reduction, 5-thiacyclohexene derivatives .

Pharmacokinetics

It’s known that thiophosgene is a red liquid with a persistent, choking odor . It decomposes in water and reacts with amines and alcohols, but it is soluble in polar organic solvents . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

Thiophosgene has many applications in organic synthesis. It can be used to prepare isothiocyanates which serve as important scaffolds to provide compounds such as thioureas, thiazoles, or thiocarbamates . Besides, thiones, oxadiazolones, thiocarbonates, chlorothioformates, and heptathiodicarbonates can be synthesized with the employment of this reagent .

Action Environment

Thiophosgene decomposes at 200 °C or above to form carbon disulfide and carbon tetrachloride . It has also been observed decomposing to hydrogen sulfide, hydrogen chloride, and carbonyl sulfide gases via contact with human tissue . These properties suggest that the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemical substances.

Análisis Bioquímico

Biochemical Properties

Thiophosgene reacts with nucleophilic sites in a number of functional groups like amines, alcohols, phenols, thiols, oximes, among others . A variety of heterocycles can be constructed when there are two nucleophiles close. As a consequence, thiophosgene has many applications in organic synthesis .

Molecular Mechanism

Thiophosgene is mainly used to prepare compounds with the connectivity CSX2 where X = OR, NHR . Such reactions proceed via intermediates such as CSClX. Under certain conditions, one can convert primary amines into isothiocyanates . Thiophosgene also serves as a dienophile to give, after reduction, 5-thiacyclohexene derivatives .

Temporal Effects in Laboratory Settings

Thiophosgene forms a head-to-tail dimer upon irradiation with UV light . Unlike Thiophosgene monomer, a red liquid, the photodimer, an example of a 1,3-dithietane, is a colourless solid . Thiophosgene decomposes at 200 °C or above to form carbon disulfide and carbon tetrachloride .

Métodos De Preparación

Thiophosgene is typically prepared through a two-step process from carbon disulfide. In the first step, carbon disulfide is chlorinated to produce trichloromethanesulfenyl chloride (CCl3SCl). This intermediate is then reduced to thiophosgene using reducing agents such as tin or dihydroanthracene .

Synthetic Route:

Chlorination of Carbon Disulfide: [ \text{CS}_2 + 3 \text{Cl}_2 \rightarrow \text{CCl}_3\text{SCl} + \text{S}_2\text{Cl}_2 ]

Reduction of Trichloromethanesulfenyl Chloride: [ \text{CCl}_3\text{SCl} + \text{M} \rightarrow \text{CSCl}_2 + \text{MCl}_2 ] where M represents a reducing agent such as tin or dihydroanthracene.

Análisis De Reacciones Químicas

Thiophosgene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Thiophosgene reacts with nucleophiles such as amines, alcohols, phenols, and thiols to form compounds like isothiocyanates, thioureas, and thiocarbamates.

Oxidation and Reduction: Thiophosgene can be reduced to form carbon disulfide and carbon tetrachloride at high temperatures (above 200°C).

Cycloaddition Reactions: Thiophosgene acts as a dienophile in Diels-Alder reactions to form 5-thiacyclohexene derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, phenols, thiols

Reducing Agents: Tin, dihydroanthracene

Reaction Conditions: Elevated temperatures, UV light for cycloaddition reactions

Major Products:

- Isothiocyanates

- Thioureas

- Thiocarbamates

- 5-Thiacyclohexene derivatives

Comparación Con Compuestos Similares

- Phosgene (COCl2)

- Thiocarbonyl fluoride (CSF2)

- Thiocarbonyl bromide (CSBr2)

- Sulfur dichloride (SCl2)

- Thionyl chloride (SOCl2)

Thiophosgene’s distinct reactivity with nucleophiles and its ability to form a wide range of heterocyclic compounds make it a valuable reagent in organic synthesis.

Propiedades

IUPAC Name |

thiocarbonyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl2S/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZVWGITAAIFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl2S, CSCl2 | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosgene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thiophosgene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060046 | |

| Record name | Thiophosgene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiophosgene appears as a reddish liquid. Boiling point 73.5 °C. A severe eye irritant. May severely burn skin on contact. Very toxic by inhalation and by skin absorption., Red to reddish-yellow liquid with a sharp choking odor; [HSDB] | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

163 °F at 760 mmHg (USCG, 1999), 163 °F, 73 °C | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, soluble in ethanol and ethyl ether | |

| Record name | THIOPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.513 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.508 @ 15 °C | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

116.0 [mmHg] | |

| Record name | Thiophosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Reddish liquid, Reddish-yellow liquid | |

CAS No. |

463-71-8 | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosgene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophosgene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophosgene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonothioic dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophosgene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHOSGENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/067FQP576P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of thiophosgene?

A1: Thiophosgene has the molecular formula CSCl2 and a molecular weight of 114.98 g/mol. It is a planar molecule with a central carbon atom double-bonded to a sulfur atom and single-bonded to two chlorine atoms.

Q2: What are some key spectroscopic features of thiophosgene?

A2: The infrared spectrum of thiophosgene shows characteristic bands for C=S stretching (∼1120 cm−1), C–Cl stretching (∼500 cm−1), and out-of-plane bending vibrations. [] The ultraviolet-visible spectrum exhibits an absorption band around 5142 Å, corresponding to the π* ← n transition. []

Q3: How does thiophosgene react with aliphatic thiols?

A3: In the presence of Lewis acid catalysts like aluminum chloride or trifluoroacetic acid, thiophosgene reacts with aliphatic thiols to form dichloromethyl t-butyl disulfide. A minor product, 4,4-dichloro-1,3-dithietane-2-thione (thiophosgene dimer), can also be formed in this reaction. []

Q4: Describe the reaction between thiophosgene and trialkyl phosphites.

A4: Contrary to earlier reports, the reaction between thiophosgene and trialkyl phosphites does not yield thiocarbonyl bisphosphonates. Instead, stabilized phosphorus ylids are formed through a complex mechanism involving carbophilic and thiophilic attacks by the phosphite on thiophosgene. These ylids can be converted to phosphorothio-substituted methane bisphosphonates through thermal or acidic treatment. [, ]

Q5: How is thiophosgene used in the synthesis of heterocyclic compounds?

A5: Thiophosgene is a valuable reagent for constructing various heterocyclic systems. For instance, it reacts with 2′-aminonaphthanilides to form naphtho-fused oxazinobenzimidazoles, providing insights into the mechanism of thiophosgene-mediated heterocyclization. [] Additionally, it facilitates the synthesis of novel heterocyclic systems from isatoic anhydrides, including quinazolinones, oxathiadiazocinones, and thiadiazinones. []

Q6: Can thiophosgene be used to prepare polymers?

A6: Yes, thiophosgene serves as a monomer in the synthesis of polythiocarbonates. For example, polymerization of bisphenol A with thiophosgene under phase-transfer conditions, using quaternary ammonium salts as catalysts, yields poly(oxythiocarbonyloxy-1,4-phenyleneisopropylidene-1,4-phenylene). []

Q7: Describe the use of thiophosgene in the preparation of isothiocyanates.

A7: Thiophosgene is a commonly used reagent for converting primary amines into their corresponding isothiocyanates. This reaction is widely employed in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. [, , , ]

Q8: What are the primary photochemical processes observed upon UV irradiation of thiophosgene?

A8: Upon UV irradiation, thiophosgene undergoes photodissociation to produce CS(A 1π) and chlorine atoms. The quantum yield for chlorine atom production is wavelength-dependent, being unity at 2537 Å and decreasing at longer wavelengths. This wavelength dependence reveals information about the lifetime and relaxation pathways of the excited state of thiophosgene. []

Q9: How does the photochemistry of thiophosgene compare to that of phosgene and formaldehyde?

A9: The photochemistry of thiophosgene exhibits similarities and differences compared to its oxygen analogue, phosgene (COCl2), and formaldehyde (H2CO). All three molecules undergo photodissociation upon UV irradiation, but the specific products and quantum yields differ due to variations in their electronic structures and bond strengths. []

Q10: How have computational methods been used to study thiophosgene?

A11: Computational chemistry methods have been instrumental in understanding the electronic structure, vibrational frequencies, and potential energy surfaces of thiophosgene. Ab initio calculations have provided insights into the structure and dynamics of the ground and excited states of thiophosgene, as well as the mechanisms of its photochemical reactions. [, , , ]

Q11: What do theoretical studies reveal about the T1→S0 intersystem crossing in thiophosgene?

A12: Theoretical investigations suggest that the T1→S0 intersystem crossing in thiophosgene is a nonradiative process that involves both spin-orbit coupling and intramolecular vibrational redistribution. The efficiency of this process is influenced by the rotational level structure of the molecule, highlighting the interplay between electronic and rotational degrees of freedom. []

Q12: What are the safety concerns associated with thiophosgene?

A13: Thiophosgene is a highly toxic compound that should be handled with extreme caution. It is harmful by inhalation, ingestion, and skin contact, and can cause severe irritation to the respiratory system and skin. Appropriate safety measures, such as working in a well-ventilated area and using personal protective equipment, are crucial when handling thiophosgene. [, ]

Q13: What is the environmental impact of thiophosgene?

A14: As a reactive chemical, thiophosgene can pose environmental hazards if released into the environment. It can contaminate air, water, and soil, and its potential impacts on ecosystems and human health need to be carefully considered. Proper waste management and disposal procedures are essential to minimize the environmental footprint of thiophosgene and its byproducts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)

![2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide](/img/structure/B130287.png)